N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide
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Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide, also known as CGP 48506, is a compound that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. CGP 48506 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Scientific Research Applications
Antiviral Activity
This compound has been used in the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These derivatives have shown certain anti-tobacco mosaic virus activity .
Antimicrobial Activity
The compound has been used in the synthesis of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives . These derivatives have shown antimicrobial activity against Gram-positive bacterial strains .
Antibiofilm Agents
The derivatives of this compound have also been evaluated for their antibiofilm properties . Biofilms are a major concern in medical and industrial settings due to their resistance to antimicrobial agents.
Toxicity Studies
The toxicity of the derivatives of this compound has been studied using aquatic crustacean Daphnia magna . This helps in understanding the environmental impact of these compounds.
In Silico Studies
In silico studies have been performed on the derivatives of this compound to understand their potential mechanism of action and toxicity .
Synthesis of Novel Compounds
This compound has been used as a starting point for the synthesis of novel compounds with potential biological activities .
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-12-10(14)7-13(2)17(15,16)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUOLKLLMGMCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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